molecular formula C12H27N B085668 2-methylundecan-2-amine CAS No. 110-10-1

2-methylundecan-2-amine

Cat. No.: B085668
CAS No.: 110-10-1
M. Wt: 185.35 g/mol
InChI Key: WXBXQUFGRJEKPL-UHFFFAOYSA-N
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Description

2-Methylundecan-2-amine is a tertiary aliphatic amine featuring a branched hydrocarbon chain. Compounds of this structural class are of significant interest in organic synthesis and materials science. As a tertiary amine, it can act as a ligand in coordination chemistry, a catalyst or base in organic reactions, and a precursor for synthesizing quaternary ammonium compounds. Its structure, which includes a long alkyl chain, may also lend itself to applications in surfactant research or as a building block for more complex molecules. Researchers value this amine for its potential to modify material surfaces and influence reaction pathways. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Note: The specific properties, applications, and mechanisms of action for this compound are not fully detailed in the available literature. The information provided is based on the general behavior of similar tertiary amines. Researchers are advised to consult specialized chemical databases and primary literature for definitive information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110-10-1

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

2-methylundecan-2-amine

InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3

InChI Key

WXBXQUFGRJEKPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)(C)N

Canonical SMILES

CCCCCCCCCC(C)(C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methylundecan 2 Amine

Advanced Synthetic Routes for 2-Methylundecan-2-amine and Related Structures

The synthesis of sterically hindered tertiary amines such as this compound requires careful consideration of reaction pathways to overcome the steric hindrance around the nitrogen atom.

Strategies for the Formation of Tertiary Amines

The formation of tertiary amines can be approached through several synthetic strategies. One common method is the alkylation of secondary amines. However, this can often lead to the formation of quaternary ammonium (B1175870) salts as the resulting tertiary amine can be further alkylated. libretexts.org To achieve selective synthesis of tertiary amines, especially those with bulky substituents, more advanced methods are often necessary.

Recent developments have focused on transition-metal-catalyzed reactions. For instance, photoinduced copper catalysis has been reported for the synthesis of tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles. nih.gov This method offers a pathway to couple readily available starting materials under mild conditions. nih.gov

Precursor Chemistry and Reaction Pathways for Undecyl Amine Derivatives

Reductive amination is a versatile and widely used method for the synthesis of amines. evitachem.comlibretexts.org This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmdpi.com

For the synthesis of this compound, a potential precursor would be undecan-2-one. The reaction would proceed via the formation of an imine with methylamine, followed by reduction. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). libretexts.org

The general reaction scheme is as follows:

Undecan-2-one + Methylamine ⇌ Imine + H₂O Imine + [Reducing Agent] → this compound

The choice of catalyst can be crucial, especially when dealing with sterically hindered substrates. Palladium-based catalysts, for example, have been shown to be effective in the reductive amination of ketones, even at room temperature. mdpi.com The mechanism can be complex and may involve the direct hydrogenolysis of a hemiaminal intermediate or the hydrogenation of an enamine. mdpi.com Studies have shown that the hydroxyl group on some palladium catalysts can facilitate both the formation of the imine and the subsequent reduction. mdpi.com

The table below summarizes findings from various studies on reductive amination:

Catalyst SystemSubstrateAmineReducing AgentKey FindingsReference
Pd(OH)₂/g-C₃N₄KetonesSecondary AminesH₂Highly selective for sterically hindered amines. mdpi.com
Cyclometalated Ir(III)Ketones/AldehydesPrimary AminesAmmonium FormateVersatile for a wide range of carbonyls. liv.ac.uk
Rh-complex/SurfactantUndecanalDiethylamineH₂Effective in an aqueous microemulsion system. researchgate.net

Nucleophilic substitution is another fundamental approach to amine synthesis, typically involving the reaction of an alkyl halide with an amine. libretexts.orgsavemyexams.com The lone pair of electrons on the nitrogen atom makes amines effective nucleophiles. libretexts.orgsavemyexams.com

The synthesis of a tertiary amine like this compound via this route would likely involve multiple substitution steps. Starting from ammonia (B1221849) and an appropriate alkyl halide, a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, is often produced. libretexts.orgchemguide.co.uk To favor the formation of the tertiary amine, a specific ratio of reactants is theoretically required, but in practice, it is difficult to control the reaction to stop at the desired stage. libretexts.org

A potential, though likely inefficient, pathway could start with 2-bromoundecane (B3052214) reacting with methylamine. The resulting secondary amine, N-methylundecan-2-amine, could then be further methylated to yield this compound. However, the steric hindrance at the 2-position of the undecyl chain would significantly influence the reaction rate and yield.

Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is largely dictated by the steric hindrance around the tertiary nitrogen atom.

Chemical Reactivity Profiles in Diverse Reaction Systems

As a tertiary amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential nucleophile and a base. However, the bulky undecyl group and the additional methyl group sterically hinder this lone pair, which significantly reduces its nucleophilicity compared to less hindered tertiary amines. masterorganicchemistry.comquora.com

This steric hindrance can be a defining factor in its reactivity. While less hindered tertiary amines readily react with electrophiles, the reactivity of this compound is expected to be diminished. masterorganicchemistry.com For instance, its ability to participate in reactions like acylation with acyl chlorides or further N-alkylation to form a quaternary ammonium salt would be significantly impeded. evitachem.com

The basicity of tertiary amines is influenced by both electronic and steric factors. While the additional alkyl group should enhance basicity, steric hindrance can affect the solvation of the protonated amine, potentially reducing its basicity in certain solvents. quora.com

The reactivity of sterically hindered amines has been a subject of interest in various chemical contexts. For example, their unique properties have been exploited in the synthesis of complex molecules and as non-nucleophilic bases. mdpi.comrsc.orgacs.org

Derivatization of this compound for analytical purposes, for instance, would require careful selection of reagents that can overcome the steric barrier. Various derivatization methods have been developed for amines to enhance their detection in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Reagents like Dansyl-Cl and Fmoc-Cl are known to be versatile for derivatizing amines. nih.gov

The table below outlines common derivatization reagents for amines and their general applicability:

Derivatization ReagentKey FeaturesPotential for Hindered AminesReference
Dansyl-ClProduces fluorescent derivatives with high ionization efficiency.Versatile, but reactivity may be reduced. nih.gov
Fmoc-ClUseful for highly acidic chromatography conditions.Similar versatility to Dansyl-Cl, with potential steric limitations. nih.gov
o-Phthalaldehyde (B127526) (OPA)A fluorogenic reagent, requires a primary or secondary amine.Not directly applicable to tertiary amines. nih.gov
Dabsyl-ClGood alternative for weakly acidic/basic conditions.May offer an alternative approach. nih.gov
Marfey's ReagentChiral reagent useful for separating enantiomers.Suboptimal for general derivatization. nih.gov

Synthesis and Characterization of Functionalized Derivatives

The functionalization of this compound, also known as tert-dodecylamine, would primarily involve reactions of its primary amino group. nih.govontosight.ai Due to the lone pair of electrons on the nitrogen atom, it can act as a nucleophile, allowing it to participate in various chemical transformations. evitachem.com However, the bulky tertiary alkyl group (2-methylundecanyl) creates significant steric hindrance, which can impede or slow down reactions compared to less hindered primary amines.

The formation of an amide from a primary amine like this compound typically involves its reaction with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride or acid anhydride (B1165640). libretexts.org The reaction with an acyl chloride, for instance, would yield a secondary amide, specifically an N-(2-methylundecan-2-yl)amide. mnstate.edu This acylation is a standard method for forming amide bonds. organic-chemistry.org

Research on the direct synthesis of amides from long-chain aliphatic amines and carboxylic acids indicates that the reaction can proceed by heating the corresponding ammonium carboxylate salt intermediate at elevated temperatures. uni.edu One study on cobalt-catalyzed hydroamidation provided characterization data for a structurally similar compound, N-(5-methylundecan-5-yl)acetamide, but not for the derivative of this compound itself. amazonaws.com Without specific studies on this compound, it is not possible to compile a data table of reactants, conditions, and yields for its amide derivatives.

Reactions with Carbonyl Compounds: Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. masterorganicchemistry.compressbooks.publibretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The steric hindrance around the amino group of this compound would be a critical factor in the rate and equilibrium of imine formation. researchgate.net Despite the well-established nature of this reaction, no specific examples detailing the reaction of this compound with particular aldehydes or ketones have been found in the surveyed literature.

Reactions with Heterocycles: The reactivity of amines with heterocyclic compounds is diverse and highly dependent on the nature of the heterocycle. One documented reaction involving the synonym tert-dodecylamine is a Mannich-type reaction with formaldehyde (B43269) and the heterocycle 1H-benzotriazole, used in applications such as corrosion inhibition. ontosight.ai Another study investigated the reaction of dodecylamine (B51217) (a linear isomer) with α-phosphorylated methylenequinones, which can be considered heterocyclic precursors. researchgate.net However, a broader search for reactions of this compound with common heterocycles like pyridine, pyrrole, or thiophene (B33073) derivatives did not yield specific research findings suitable for a detailed scientific summary.

Advanced Spectroscopic and Analytical Characterization of 2 Methylundecan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. evitachem.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure, connectivity, and even spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their immediate chemical environment. In the case of 2-methylundecan-2-amine, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the various proton groups.

The hydrogens on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen. libretexts.org This causes their signals to appear further downfield compared to standard alkane protons. The N-H proton of the amine group itself often appears as a broad signal, and its chemical shift can be variable. libretexts.org A key method for identifying the N-H peak is to add a small amount of deuterium (B1214612) oxide (D₂O) to the sample, which results in the exchange of the amine proton for a deuterium atom, causing the N-H signal to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (on C2)~1.1Singlet6H
NH₂Variable (e.g., 1.0-2.5)Broad Singlet2H
CH₂ (C3-C10)~1.2-1.4Multiplet16H
CH₃ (C11)~0.9Triplet3H

Note: Predicted values are based on typical chemical shifts for similar aliphatic amines and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. Carbons bonded to the electron-withdrawing amine group will be deshielded and appear at a higher chemical shift (downfield) compared to the other aliphatic carbons in the undecane (B72203) chain. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 (quaternary, bonded to N)~50-60
C1 (methyl on C2)~25-35
C3-C10 (methylene chain)~20-40
C11 (terminal methyl)~14

Note: Predicted values are based on typical chemical shifts for similar aliphatic amines and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. libretexts.org This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions. libretexts.org For this compound (C₁₂H₂₇N), HRMS would be able to confirm this specific formula by providing a highly accurate mass measurement that matches the calculated theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like amines. nih.govresearchgate.net

In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule. The fragmentation pattern can be interpreted to deduce the structure of the original molecule. For primary amines, a common fragmentation is the alpha-cleavage, which would involve the loss of an alkyl radical to form a stable iminium ion.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules, providing a "molecular fingerprint" based on the vibrational modes of chemical bonds. wiley.commdpi.com For this compound, this involves identifying vibrations associated with the primary amine group, the long aliphatic chain, and the quaternary carbon center.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its functional groups. spectroscopyonline.com The resulting spectrum reveals characteristic absorption bands corresponding to specific bond types. For this compound, a primary amine, the most diagnostic signals are those from the N-H bonds. wpmucdn.com

Research Findings: The FT-IR spectrum of a primary aliphatic amine is characterized by several key absorption regions. libretexts.org Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.org Another key feature is the N-H scissoring (bending) vibration, which appears in the 1650–1550 cm⁻¹ range. libretexts.org The C-N stretching vibration is typically observed between 1250 cm⁻¹ and 1020 cm⁻¹. vscht.cz

The long undecyl chain of this compound contributes strong absorption bands due to C-H stretching vibrations in the 3000–2850 cm⁻¹ region. libretexts.orgvscht.cz Additionally, characteristic bending vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups appear around 1470 cm⁻¹ (scissoring) and 1370 cm⁻¹ (methyl rock). libretexts.org The presence of a long alkyl chain may also give rise to a weak rocking band around 725-720 cm⁻¹. libretexts.orgvscht.cz

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3450 - 3380Asymmetric N-H StretchPrimary Amine (-NH₂)Medium
~3360 - 3300Symmetric N-H StretchPrimary Amine (-NH₂)Medium
2955 - 2920Asymmetric C-H StretchAlkyl (-CH₃, -CH₂)Strong
2870 - 2850Symmetric C-H StretchAlkyl (-CH₃, -CH₂)Strong
~1650 - 1580N-H Scissoring (Bend)Primary Amine (-NH₂)Medium-Strong
~1470 - 1450C-H Scissoring (Bend)Methylene (-CH₂)Medium
~1370 - 1350C-H Rocking (Bend)Methyl (-CH₃)Medium
~1250 - 1020C-N StretchAliphatic AmineMedium-Weak
~725 - 720C-H Rocking (Bend)Long Alkyl ChainWeak

Ultrafast vibrational spectroscopy techniques, such as two-dimensional infrared (2D IR) spectroscopy, offer a powerful lens to study molecular dynamics on a picosecond timescale. nih.gov These methods go beyond static structural information to probe dynamic processes like hydrogen bond fluctuations and lifetimes. nih.gov

Research Findings: For a molecule like this compound, ultrafast spectroscopy can provide profound insights into the hydrogen-bonding interactions of the primary amine group with its local environment. nih.gov Studies on similar systems have shown that the vibrational frequencies of functional groups are highly sensitive to their immediate surroundings, allowing for the detailed characterization of solvation shells and intermolecular coupling. nih.govcore.ac.uk 2D IR spectroscopy, a frequency-resolved pump-probe technique, can directly monitor the rapid evolution of hydrogen-bond networks. nih.gov Research comparing primary and tertiary amines has highlighted that the presence of H-bond donors in primary amines significantly influences the dynamics of adjacent molecules, such as water. nih.gov Applying this technique to this compound could elucidate the influence of its bulky tertiary alkyl structure on the hydrogen-bonding dynamics at the amine functional group.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. Its utility is primarily for molecules containing chromophores—groups of atoms responsible for light absorption.

UV-Vis spectroscopy is a standard analytical technique for detecting and quantifying compounds with conjugated systems or other chromophoric functional groups.

Research Findings: Saturated aliphatic amines, such as this compound, lack extensive conjugation or traditional chromophores. libretexts.org Their electronic transitions, which involve the non-bonding (n) electrons on the nitrogen atom, occur at high energies. nih.gov Consequently, simple alkyl amines only absorb light in the far-UV region, typically at wavelengths below 220 nm. libretexts.orgnih.gov These absorption bands are often broad and lack distinct features, making them of limited value for routine identification or quantification without derivatization. nih.gov In some cases, derivatizing agents that introduce a chromophore are reacted with the amine to allow for sensitive detection by UV-Vis spectroscopy. nih.gov

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

ParameterPredicted ValueRationale
λmax (nm)< 220 nmAbsorption due to n → σ* transition in a saturated aliphatic amine. libretexts.orgnih.gov
Molar Absorptivity (ε)LowThe transition is inherently weak.
Spectral FeaturesBroad, featureless bandLack of a defined chromophore leads to a simple, non-descript spectrum. nih.gov

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatography is indispensable for separating components of a mixture and for determining the purity and concentration of a specific compound. For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

The analysis of aliphatic amines by HPLC presents unique challenges. Their lack of a UV chromophore makes direct UV detection impractical, and their basic nature can lead to poor peak shapes and strong, undesirable interactions with standard silica-based stationary phases. psu.edu

Research Findings: To overcome these challenges, analytical methods for aliphatic amines often employ reversed-phase HPLC with specific strategies. A common and effective approach is pre-column derivatization, where the amine is reacted with a reagent to attach a UV-active or fluorescent tag. psu.educopernicus.org Reagents such as o-phthalaldehyde (B127526) (OPA) or 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD) are frequently used for primary amines. nih.govpsu.edu

The separation is typically achieved on a reversed-phase column, such as a C18 (USP L1) column, which separates compounds based on hydrophobicity. psu.edujst.go.jp The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.govpsu.edu Additives such as acetic acid or ion-pairing reagents like sodium heptane (B126788) sulfonate may be included in the mobile phase to improve peak symmetry and retention control by interacting with the basic amine group. nih.govpsu.edu

Table 3: Typical HPLC Conditions for the Analysis of Long-Chain Aliphatic Amines

ParameterDescriptionPurpose
Column Reversed-Phase C18 (USP L1)Separation based on hydrophobicity; suitable for the long undecyl chain. psu.edujst.go.jp
Mobile Phase Acetonitrile / Buffered Aqueous SolutionElution of the analyte from the column; buffer controls pH. nih.govpsu.edu
Derivatization Agent o-Phthalaldehyde (OPA) or 4-Chloro-7-nitrobenzofurazan (chloro-NBD)Creates a derivative with a chromophore for UV-Vis or fluorescence detection. nih.govpsu.edu
Detector UV-Vis or FluorescenceQuantifies the derivatized amine based on its absorption or emission of light. nih.govjst.go.jp
Flow Rate Isocratic or GradientControls the speed of elution and resolution of the separation. nih.gov

Gas Chromatography (GC) with Various Detectors and Derivatization Strategies

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of primary amines such as this compound by GC can be problematic. The presence of the polar amino group often leads to undesirable chromatographic behavior, including poor peak shape (tailing) and potential adsorption onto the column, which can compromise resolution and quantification. researchgate.net To mitigate these issues and enhance analytical performance, derivatization is a widely employed strategy. iu.edu

Derivatization chemically modifies the analyte to produce a derivative with more favorable properties for GC analysis. research-solution.com For this compound, the primary goal of derivatization is to reduce the polarity of the amino group, thereby increasing the compound's volatility and thermal stability. researchgate.netnih.gov This leads to improved peak symmetry, better separation from matrix components, and often, enhanced detector sensitivity. research-solution.comresearchgate.net

Common Derivatization Strategies:

Several derivatization approaches are suitable for primary amines. The most prevalent methods include acylation, silylation, and carbamate (B1207046) formation. researchgate.net

Acylation: This is one of the most common methods for derivatizing primary and secondary amines. researchgate.net It involves replacing the active hydrogen of the amino group with an acyl group. iu.edu Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used. The resulting trifluoroacetyl derivatives are significantly more volatile and are highly responsive to electron capture detection (ECD), offering excellent sensitivity. h-brs.denih.gov Other acylating agents include pentafluorobenzoyl chloride, which forms stable pentafluorobenzamide derivatives. oup.com

Silylation: This technique involves the replacement of the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. iu.edu Silylated derivatives generally exhibit increased volatility and thermal stability. nih.gov

Carbamate Formation: Primary amines can be converted to their corresponding carbamates using reagents like isobutyl chloroformate. copernicus.org This derivatization can be performed in aqueous solutions and produces stable derivatives suitable for GC analysis. researchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the detector being used.

Detectors for GC Analysis:

The selection of a GC detector is critical for achieving the desired selectivity and sensitivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is widely used for the analysis of derivatized amines. It offers robust and linear responses. h-brs.dechrom-china.com

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective and sensitive for nitrogen-containing compounds. researchgate.netnih.gov This makes it particularly well-suited for analyzing amines, often providing lower detection limits than FID.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantitative data but also structural information, enabling definitive identification of the analyte. h-brs.denih.gov The fragmentation patterns of the derivatized this compound in the mass spectrometer can confirm its identity. whitman.edu For instance, the trifluoroacetylated derivatives yield characteristic mass spectra that can be used for unambiguous identification. h-brs.de

The following table outlines hypothetical, yet representative, GC conditions for the analysis of derivatized this compound.

Table 1: Representative GC Parameters for Analysis of Derivatized this compound

ParameterTFAA Derivative
GC System Agilent 7890A or equivalent
Column DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity column
Injector Split/splitless, 290 °C
Carrier Gas Helium, constant pressure at 120 kPa
Oven Program 150 °C (hold 1 min), then 3 °C/min to 280 °C (hold 10 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temp. MS Transfer Line: 280 °C; FID: 320 °C
MS Parameters Scan range m/z 35-750; Electron Impact (EI) ionization

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, sulfur) present in a compound. h-brs.de This information is crucial for determining the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. h-brs.de

For a pure sample of this compound, the molecular formula is known to be C₁₂H₂₇N. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 amu), hydrogen (1.008 amu), and nitrogen (14.007 amu).

The process of determining the empirical formula from experimental data involves these key steps:

Assume a 100-gram sample of the compound, allowing the experimentally determined percentages to be treated as grams. h-brs.de

Convert the mass of each element in grams to moles by dividing by the respective atomic mass of that element. h-brs.de

Divide the mole value of each element by the smallest mole value obtained in the previous step to find the simplest molar ratio.

If the ratios are not whole numbers, they are multiplied by a small integer to obtain the whole-number subscripts for the empirical formula. h-brs.de

For this compound, the molecular formula C₁₂H₂₇N already represents the simplest whole-number ratio of its constituent atoms. Therefore, its empirical formula is the same as its molecular formula. An experimental elemental analysis should yield percentage compositions that are in close agreement with the theoretical values calculated from the molecular formula.

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₂₇N)

ElementAtomic Mass (amu)Moles in 1 mole of CompoundMass in 1 mole of Compound (g)Mass Percent (%)
Carbon (C)12.01112144.13277.79%
Hydrogen (H)1.0082727.21614.69%
Nitrogen (N)14.007114.0077.56%
Total 185.355 100.00%

Theoretical and Computational Investigations of 2 Methylundecan 2 Amine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 2-methylundecan-2-amine, DFT calculations can elucidate its stability, reactivity, and thermodynamic properties. aip.org These studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various molecular properties.

Key parameters derived from DFT studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atom of the amine group is an expected site of high electron density.

Reaction Pathway Analysis: DFT can model reaction mechanisms, such as the interaction of this compound with CO2. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and thermodynamics, predicting whether processes like carbamate (B1207046) formation are kinetically and thermodynamically favorable. ntnu.nonih.gov

Table 1: Illustrative DFT-Calculated Properties for a Sterically Hindered Amine

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy2.1 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap8.6 eVRelates to chemical reactivity and kinetic stability
Dipole Moment1.5 DMeasures the overall polarity of the molecule
Enthalpy of Formation (ΔfH°)-188.5 kJ/molIndicates the thermodynamic stability of the molecule aip.org

Note: These values are representative for a similar long-chain, sterically hindered amine and are for illustrative purposes.

Semi-empirical methods, such as PM6 (Parameterization Method 6), offer a computationally less expensive alternative to DFT. researchgate.net These methods use parameters derived from experimental data to simplify quantum mechanical calculations. For a relatively large molecule like this compound, semi-empirical methods are particularly useful for:

Initial Geometry Optimization: Providing a reasonable starting structure for more accurate but computationally intensive DFT calculations.

Screening Large Sets of Molecules: When comparing the properties of multiple candidate molecules, semi-empirical methods can quickly identify promising leads.

Studying Large Systems: Analyzing the interaction of this compound within a larger system, such as a solvent cluster, where full DFT calculations would be prohibitive.

While less accurate than DFT, semi-empirical methods can effectively capture trends in molecular properties and are a valuable tool in a multi-scale modeling approach. ntnu.noresearchgate.net

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

The long nonyl chain of this compound allows for a vast number of possible conformations. Molecular modeling techniques, particularly Molecular Dynamics (MD) simulations, are employed to explore this conformational landscape and study intermolecular interactions. academie-sciences.fr

MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. For this compound, MD simulations can provide insights into:

Conformational Preferences: Identifying the most stable and frequently occurring shapes of the molecule in different environments (gas phase, solvents).

Intermolecular Interactions: Simulating how molecules of this compound interact with each other and with solvent molecules. This includes analyzing hydrogen bonding involving the amine group and van der Waals interactions of the alkyl chain.

Solvent Effects: Understanding how the surrounding medium influences the structure and behavior of the molecule. ntnu.no

These simulations are crucial for predicting macroscopic properties like viscosity, diffusion coefficients, and solubility, which are essential for process design. academie-sciences.frfrontiersin.org

Structure-Property Relationship (SPR) Analysis for Targeted Applications

Structure-Property Relationship (SPR) analysis establishes correlations between a molecule's structural features and its macroscopic properties. wisdomlib.orgjournalssystem.com By understanding these relationships, it becomes possible to design molecules with specific desired characteristics. mdpi.com

One of the primary applications for sterically hindered amines is in CO2 capture. ntnu.norsc.org Computational methods are instrumental in designing and screening new solvents for this purpose. The process often involves Computer-Aided Molecular Design (CAMD), which uses predictive models to evaluate potential solvent candidates. rsc.org

The screening methodology typically involves:

Generation of Candidate Molecules: Creating a virtual library of molecules, which could include derivatives of this compound.

Prediction of Properties: Using models like COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict key thermodynamic properties such as CO2 solubility, vapor pressure, and regeneration energy. acs.org

Evaluation of Performance: Assessing candidates based on Key Performance Indicators (KPIs) like cyclic working capacity and energy consumption. frontiersin.org

This computational pre-screening significantly narrows down the number of candidates that need to be synthesized and tested experimentally, saving time and resources. acs.org

Table 2: Key Descriptors in Computational Solvent Screening for CO2 Capture

Descriptor CategoryExample DescriptorsRelevance
Thermodynamic Henry's Law Constant, Enthalpy of Absorption, Heat CapacityDetermines CO2 loading capacity and energy required for regeneration frontiersin.org
Structural Molecular Weight, Radius of Gyration, Steric HindranceInfluences reaction stoichiometry, viscosity, and diffusion rates rsc.org
Quantum Chemical HOMO/LUMO Energies, Partial Atomic ChargesPredicts chemical reactivity and interaction strength with CO2 researchgate.net
Safety (EHS) Toxicity, Biodegradability, Flash PointAssesses the environmental and health impact of the solvent acs.org

The molecular architecture of this compound is defined by two key features: a long alkyl chain and a sterically hindered primary amine group (the nitrogen atom is bonded to a tertiary carbon). Both features have a significant impact on its performance in applications like CO2 capture.

Steric Hindrance: The bulky methyl and nonyl groups surrounding the amine nitrogen hinder the formation of stable carbamates. rsc.org This is advantageous because it alters the reaction stoichiometry. Unhindered primary amines typically react with CO2 in a 2:1 amine-to-CO2 molar ratio, whereas sterically hindered amines can achieve a more favorable 1:1 ratio, effectively doubling the theoretical CO2 absorption capacity. rsc.org This steric crowding also facilitates the desorption of CO2, potentially lowering the energy required for solvent regeneration.

Molecular Architecture: The long, non-polar alkyl chain significantly influences the physical properties of the amine. It increases its hydrophobicity, which can affect its solubility in water and potentially lead to phase separation in aqueous systems. The chain length also impacts basicity and desorption capacity. rsc.org The specific branching of the alkyl chain can affect degradation kinetics and interaction with other components in a solvent mixture. academie-sciences.fracademie-sciences.fr

Computational studies are essential for systematically investigating how modifications to the chain length and branching pattern around the amine group can be optimized to balance absorption capacity, regeneration energy, and physical properties for a specific application. journalssystem.com

Applications of 2 Methylundecan 2 Amine in Chemical Research and Industrial Processes

Utilization in Gas Separation and Capture Technologies

Amine-based solvents are a cornerstone of industrial processes for capturing carbon dioxide (CO2), a critical technology for mitigating greenhouse gas emissions. mdpi.combellona.orgmdpi.com The effectiveness of these solvents is largely determined by their molecular structure, which influences absorption capacity, reaction rate, and the energy required for regeneration.

Role as an Amine-Based Solvent for Carbon Dioxide Capture

2-Methylundecan-2-amine is classified as a sterically hindered primary amine. The bulky alkyl group (a methyl group and a nonyl group on the alpha-carbon) physically obstructs the nitrogen atom. This steric hindrance is a key feature in advanced amine solvents. Unlike unhindered primary amines like monoethanolamine (MEA), which readily react with CO2 to form stable carbamates, sterically hindered amines favor the formation of bicarbonate. aidic.it This alternative reaction pathway allows for a theoretical CO2 loading capacity of 1 mole of CO2 per mole of amine, doubling the capacity of conventional primary amines that are limited to a 0.5 molar ratio. aidic.it

The reaction mechanism for a sterically hindered amine (represented as R3N) proceeds as a base-catalyzed hydration of CO2, which is different from the direct carbamate (B1207046) formation seen with less hindered amines. nih.gov This property makes compounds like this compound promising candidates for CO2 capture applications, potentially leading to more efficient and cost-effective processes.

Investigation of Absorption and Desorption Capacities Related to Amine Structure

The energy-intensive step in amine-based carbon capture is the solvent regeneration, where the captured CO2 is released from the amine by heating. The stability of the bond formed between the amine and CO2 directly impacts this energy requirement.

The bicarbonate formed with sterically hindered amines is less stable than the carbamates formed with unhindered amines. This lower stability translates to a lower heat of reaction, meaning less energy is needed to break the amine-CO2 bond and release the CO2 during the desorption (stripping) phase. Consequently, solvents based on amines with significant steric hindrance are expected to have lower regeneration energy costs. semanticscholar.org While this typically results in a slower CO2 absorption rate compared to amines like MEA, these amines can be used in blended solvent systems to optimize both absorption kinetics and regeneration efficiency. aidic.itresearchgate.net

Below is a comparative table illustrating the theoretical properties of this compound versus the industry-standard monoethanolamine (MEA).

PropertyMonoethanolamine (MEA)This compound (Theoretical)Rationale for Theoretical Value
Amine Type Unhindered Primary AmineSterically Hindered Primary AmineBulky alkyl groups attached to the alpha-carbon create significant steric hindrance.
Theoretical CO2 Loading 0.5 mol CO2 / mol amine~1.0 mol CO2 / mol amineFavors bicarbonate formation over stable carbamate formation. aidic.it
Reaction Product CarbamateBicarbonateSteric hindrance inhibits the formation of stable carbamates.
Heat of Reaction HighLowThe energy released upon forming bicarbonate is less than that for carbamate. semanticscholar.org
Regeneration Energy HighLowLess energy is required to reverse the formation of the less stable bicarbonate.
Absorption Rate FastModerate to SlowThe bulky structure can slow the reaction kinetics with CO2. aidic.it

Function as a Chemical Intermediate and Building Block in Organic Synthesis

Primary amines are fundamental building blocks in organic chemistry, valued for their nucleophilicity and ability to serve as precursors to a vast array of functional groups and complex molecules.

Versatile Building Block in the Synthesis of Complex Organic Molecules

As a primary amine, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of a bulky, sterically hindered tertiary alkyl group attached to the nitrogen atom makes it a unique synthon for introducing sterically demanding fragments into a molecular structure. Such sterically hindered amines are crucial in organic synthesis, often used as non-nucleophilic bases or as components in "frustrated Lewis pairs." mdpi.com

Key synthetic transformations involving this compound could include:

Formation of amides: Reaction with acyl chlorides or carboxylic acids to produce N-substituted amides.

Formation of imines: Condensation with aldehydes and ketones.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Deaminative Functionalization: Recent advances have shown that sterically hindered primary amines can be catalytically converted into diazenes, which are versatile intermediates for forming new carbon-halogen, carbon-hydrogen, and carbon-carbon bonds. nih.gov

The significant steric hindrance provided by the 2-methylundecyl group can be exploited to control the selectivity of reactions and to stabilize reactive intermediates. This makes it a potentially valuable tool for constructing highly congested molecular architectures. nih.gov

Catalytic Roles and Applications in Reaction Mechanisms

Amines are widely recognized for their ability to function as catalysts, particularly as base catalysts, in a multitude of organic reactions. Their catalytic activity is influenced by their basicity, structure, and steric properties.

Exploration of this compound and Analogues as Catalysts or Co-catalysts

The utility of an amine as a catalyst often depends on a balance between its basicity (ability to donate its lone pair of electrons) and its steric accessibility. While the bulky nature of this compound might impede its ability to participate in reactions requiring access to a crowded reaction center, this same steric hindrance can be advantageous in other contexts.

For instance, in some catalytic systems, steric hindrance around the nitrogen atom can prevent the catalyst from being deactivated by side reactions or from forming undesired stable intermediates. Research on tertiary amines has shown that steric hindrance plays a critical role in catalytic activity, with less hindered amines sometimes exhibiting higher activity in specific polymerizations. rsc.org Conversely, highly hindered amines are indispensable as non-nucleophilic bases, capable of deprotonating a substrate without engaging in competing nucleophilic attack. mdpi.com Therefore, this compound and its analogs could be explored as catalysts or co-catalysts in reactions where controlled basicity and minimal nucleophilicity are required.

Potential

The tertiary amine this compound, with its characteristic long alkyl chain and sterically hindered amino group, presents potential applications in the realms of material science and polymer chemistry. While specific research on this exact compound is limited, its structural features suggest its utility in the development of functional materials and as a participant in polymerization processes, akin to other long-chain and tertiary amines.

Contributions to the Development of Functional Materials

The incorporation of long alkyl chains, such as the undecyl group in this compound, is a known strategy for creating functional materials with tailored surface properties. These long hydrocarbon chains can impart hydrophobicity, leading to the development of superhydrophobic surfaces. For instance, the in situ polymerization of monomers containing long alkyl chains has been shown to create a "brush-like" structure on the surface of porous organic polymers. This structure forms a thin nonpolar layer that significantly weakens interactions with water molecules, resulting in materials with high water contact angles, often exceeding 150°. mdpi.com Such superhydrophobic materials have significant potential in applications like oil-water separation and the treatment of oily wastewater. mdpi.com

Furthermore, the amine group in this compound can serve as a reactive site for grafting onto polymer backbones or as a ligand in the formation of coordination polymers. Derivatives of similar amines are known to act as surfactants in the synthesis of nanoparticles. The presence of both a long alkyl chain and a reactive amine group within the same molecule allows for the creation of materials with dual functionality. For example, polymers functionalized with such amines could exhibit both hydrophobic properties and the ability to coordinate with metal ions, making them suitable for applications in catalysis or environmental remediation.

Use of Related Compounds as Chain Transfer Agents in Polymer Manufacturing

A variety of tertiary amines have been studied for their effectiveness as chain-transfer agents in the polymerization of monomers such as acrylonitrile, methyl acrylate, and methyl methacrylate. rsc.org The efficiency of a tertiary amine in this role is influenced by the nature of the monomer and the specific structure of the amine. For instance, the transfer reaction occurs more readily with monomers that are good electron acceptors. rsc.org The use of tertiary amines as chain transfer agents can also lead to the synthesis of block copolymers, where the resulting polymer chain carries a residue of the amine at one end. rsc.org

Recent advancements have also highlighted the role of tertiary amines in photopolymerization, where they can act as deoxygenators, facilitating polymerization in the presence of air. nih.gov High concentrations of tertiary amines in these systems have been shown to produce polymers with narrower molecular weight distributions. nih.gov While the direct use of this compound as a chain transfer agent is not extensively documented, its structural similarity to other active tertiary amines suggests its potential for this application. The sterically hindered nature of the tertiary amine in this compound might influence its reactivity and selectivity as a chain transfer agent, a subject that warrants further investigation.

Biological and Environmental Interactions and Mechanistic Insights of 2 Methylundecan 2 Amine

Mechanistic Studies of 2-Methylundecan-2-amine and Analogues in Biological Systems

Research into the specific mechanistic actions of this compound is limited; however, studies on its structural analogues provide significant insights into its potential biological and environmental interactions. The presence of a long aliphatic chain and a primary amine group suggests its participation in various biochemical processes, from metabolic transformations to interactions with specific molecular targets. evitachem.com The lone pair of electrons on the nitrogen atom confers nucleophilic properties to the molecule, enabling it to engage in enzyme catalysis and receptor binding. evitachem.com

Investigations into Metabolic Pathways and Biotransformations

The biotransformation of aliphatic amines is a critical aspect of their biological activity and persistence. These pathways often involve enzymatic modifications that alter the compound's structure and function.

While no studies have specifically identified the metabolites of this compound, research on related long-chain and short-chain aliphatic amines provides a framework for its likely metabolic fate. The metabolism of primary aliphatic amines can proceed through N-oxidation, a reaction catalyzed by enzymes like cytochrome P450 monooxygenases, to form hydroxylamines. tandfonline.comlib4ri.ch These hydroxylamine (B1172632) intermediates are often unstable and can be further oxidized to nitroso and nitro compounds or transformed into imines. tandfonline.comnih.gov

Studies on analogues of this compound have identified them as metabolites in various biological systems. For instance, 1-iodo-2-methylundecane (B1195011) , a structurally similar iodo-analogue, has been identified as a naturally occurring metabolite in the fungus Talaromyces pinophilus and was also detected as a metabolite in the benthic amphipod Diporeia during starvation studies. d-nb.infounl.edu This suggests that the methylundecane backbone can be part of intermediary metabolism.

Furthermore, a shorter analogue, 2-methylbutan-2-amine (tert-amylamine), has been identified as a metabolite in cancer cell lines, indicating that branched-chain primary amines are involved in cellular metabolic pathways. ebi.ac.uknih.gov

Table 1: Identified Metabolites of this compound Analogues

Analogue CompoundBiological SystemMetabolic ContextReference
1-Iodo-2-methylundecaneFungus (Talaromyces pinophilus)Natural product biosynthesis d-nb.info
1-Iodo-2-methylundecaneAmphipod (Diporeia sp.)Starvation-induced metabolism unl.edu
2-Methylbutan-2-amineHuman Ovarian Cancer CellsCancer metabolism ebi.ac.uknih.gov

The involvement of this compound analogues in cellular processes highlights their potential to influence key metabolic pathways. The decline in the abundance of 1-iodo-2-methylundecane in Diporeia during starvation was correlated with significant disturbances in amino acid and fatty acid metabolism, including the catabolism of proteins and oxidation of lipids. unl.edu This implies that such long-chain compounds may play a role in energy homeostasis or act as signaling molecules under conditions of nutritional stress.

In cancer cells, the detection of 2-methylbutan-2-amine is associated with altered amino acid and carbohydrate metabolism, particularly in response to chemotherapeutic agents or nutrient deprivation like hypoxia and glucose limitation. ebi.ac.uk This suggests that compounds of this class may be involved in the metabolic reprogramming that allows cancer cells to survive under stress.

Studies on the isocyanide analogue, 10-isocyano-10-methylundecan-1-amine , further implicate this structural backbone in fundamental cellular energy processes. This compound was found to interact with proteins that are crucial for mitochondrial function, including voltage-dependent anion channels (VDAC), which regulate the flow of metabolites between the mitochondria and the cytosol. plos.org

Exploration of Bioactivity Mechanisms

The bioactivity of aliphatic amines often stems from their ability to interact with and modulate the function of enzymes and other molecular targets.

There is no direct evidence of enzyme inhibition by this compound. However, research on long-chain aliphatic amines demonstrates their potential as enzyme inhibitors. For example, long-chain amines and their corresponding N-oxides have been shown to be potent, non-competitive inhibitors of 2,3-epoxysqualene-sterol cyclases , enzymes involved in sterol biosynthesis. psu.edursc.org The inhibitory activity was found to be dependent on the length of the alkyl chain. psu.edu

Long-chain aliphatic amines have also been found to inhibit the bacterial luciferase enzyme by binding to and stabilizing a key reaction intermediate, the luciferase-bound 4a-flavin hydroperoxide. nih.gov Additionally, the parent alkane, 2-methylundecane (B1362468) , has been reported to inhibit acetylcholinesterase , an essential enzyme in the nervous system. biosynth.com These findings suggest that this compound, by virtue of its long aliphatic tail, could potentially interact with and modulate the activity of various enzymes.

Specific molecular targets for analogues of this compound have been identified through affinity-based protein profiling. An isocyanide analogue, 10-isocyano-10-methylundecan-1-amine , was used as a probe to pull down its binding proteins from the cell lysates of two marine fouling organisms. plos.org

In the bryozoan Bugula neritina, the compound specifically interacted with voltage-dependent anion channels (VDAC) . VDACs are critical mitochondrial outer membrane proteins that control the flux of ions and metabolites, thereby coupling mitochondrial respiration to cellular metabolism. plos.org

In the barnacle Balanus amphitrite, the analogue was found to bind to two key enzymes involved in cellular respiration and detoxification: NADH-ubiquinone oxidoreductase (Complex I of the electron transport chain) and cytochrome P450 . plos.org The interaction with these targets suggests that such compounds can disrupt mitochondrial energy production and cellular detoxification pathways.

Table 2: Identified Molecular Targets of a this compound Analogue

Analogue CompoundOrganismIdentified Molecular TargetFunction of TargetReference
10-Isocyano-10-methylundecan-1-amineBugula neritina (Bryozoan)Voltage-Dependent Anion Channels (VDAC)Mitochondrial metabolite transport plos.org
Balanus amphitrite (Barnacle)NADH-ubiquinone oxidoreductaseMitochondrial respiration (Complex I) plos.org
Cytochrome P450Metabolism and detoxification plos.org
Antimicrobial Activity Mechanisms of Amine Derivatives

Amine derivatives, particularly those with long alkyl chains, are recognized for their antimicrobial properties. While specific mechanistic studies on this compound are not extensively detailed in public literature, the activity of structurally similar long-chain amines and amino derivatives provides significant insight. The primary mechanism of action is generally attributed to the disruption of microbial cell membranes.

These compounds are typically amphiphilic, possessing a polar amine head group and a non-polar hydrocarbon tail. This structure facilitates their interaction with the phospholipid bilayer of bacterial cell membranes. The positively charged amino group can interact with the negatively charged components of the membrane surface, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.

Research on other amine derivatives supports this membrane-centric mechanism. For instance, studies on β²,²-amino acid derivatives, which also feature a polar head and non-polar arms, indicate they insert into the membrane, leading to disruption. nih.gov Similarly, tertiary amines like N,N-Dimethyldodecylamine are known to be effective against a range of microbes, including bacteria and fungi. mdpi.com The general principle for cationic surfactants, a class to which protonated long-chain amines belong, involves membrane permeabilization, leakage of essential intracellular components, and ultimately, cell lysis. biosynth.com Volatile amines such as trimethylamine (B31210) and N,N-dimethyloctylamine have also been shown to inhibit fungal spore germination. researchgate.net

The antimicrobial action can be summarized in a few key steps:

Adsorption: The cationic amine group is electrostatically attracted to the anionic microbial cell surface.

Insertion: The hydrophobic alkyl chain penetrates the hydrophobic core of the cell membrane.

Disruption: This insertion disrupts the ordered structure of the phospholipid bilayer, increasing its fluidity and permeability.

Leakage: The loss of membrane integrity allows for the uncontrolled efflux of vital ions (like K+) and small metabolites, and the influx of external substances, disrupting cellular homeostasis.

Inhibition of Cellular Processes: The compromised membrane potential can inhibit essential cellular processes such as respiration and ATP synthesis, leading to cell death.

Environmental Fate, Degradation, and Distribution of this compound

The environmental behavior of this compound is dictated by its physicochemical properties, which influence its persistence, mobility, and transformation in various environmental compartments. As a C12 tertiary alkylamine, it is part of a class of chemicals with specific environmental characteristics. p2infohouse.org

Biodegradation and Photodegradation Kinetics

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation: Studies on Primene™ 81-R, a commercial mixture of C12-C14 tertiary alkyl amines that includes this compound, indicate that these compounds are not readily biodegradable. p2infohouse.org In a standard 28-day test, only 22% biodegradation was observed, suggesting a potential for persistence in environments where microbial degradation is the primary removal mechanism. p2infohouse.org The degradation that does occur likely follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. d-nb.inforesearchgate.net

Photodegradation: In contrast to its resistance to microbial breakdown, this compound is susceptible to rapid degradation in the atmosphere through indirect photolysis. The calculated atmospheric half-life due to reaction with hydroxyl (OH) radicals is approximately 3 hours. p2infohouse.org This rapid photodegradation suggests that the compound will not persist for long periods in the sunlit atmosphere.

Table 1: Degradation Data for this compound and Related Compounds

Degradation ProcessFindingKinetic ParameterSource
Biodegradation Not readily biodegradable22% degradation in 28 days p2infohouse.org
Photodegradation Rapidly degrades in the atmosphereHalf-life (t½) ≈ 3 hours (via reaction with OH radicals) p2infohouse.org

Environmental Partitioning and Transport Dynamics in Abiotic Matrices

The distribution of this compound in the environment is governed by its partitioning behavior between air, water, soil, and sediment. This is predicted by its physicochemical properties, such as its octanol-water partition coefficient (log K_ow_), water solubility, and Henry's Law constant. mtu.eduscispace.com

Based on its properties, this compound is expected to primarily partition to soil. p2infohouse.org Its moderate log K_ow_ of 2.9 indicates a tendency to adsorb to organic matter in soil and sediment rather than remaining in the water column. p2infohouse.org Its relatively high water solubility of 1000 mg/L allows for some distribution in the aqueous phase, while its low vapor pressure and Henry's Law constant suggest that volatilization from water surfaces is not a dominant transport pathway. p2infohouse.org Therefore, upon release into the environment, the compound would likely be found predominantly in soil and, to a lesser extent, in water and sediment. p2infohouse.org

Table 2: Physicochemical Properties and Environmental Partitioning of this compound

PropertyValueImplication for Environmental DistributionSource
Log K_ow 2.9Moderate potential to adsorb to organic carbon in soil and sediment. p2infohouse.org
Water Solubility 1000 mg/L at 25°CHigh solubility, allowing for some presence in the aqueous phase. p2infohouse.org
Vapor Pressure 0.359 mm Hg at 20°CRelatively low volatility. p2infohouse.org
Henry's Law Constant 1.71 x 10⁻⁴ atm-m³/molLow tendency to partition from water to air. p2infohouse.org
Primary Distribution SoilThe compound is expected to primarily accumulate in the soil compartment. p2infohouse.org

Formation of Secondary Organic Aerosols from Branched Alkanes

Atmospheric oxidation of volatile organic compounds (VOCs) can lead to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.orgcopernicus.org The parent alkane of this compound is 2-methylundecane, a branched alkane. The atmospheric chemistry of branched alkanes is a key factor in understanding potential SOA formation.

Studies on the photooxidation of C12 alkanes reveal that molecular structure is a critical determinant of SOA yield. acs.orgcopernicus.orgpsu.edu Research specifically investigating 2-methylundecane shows that, like other branched alkanes, it is a precursor to SOA. copernicus.orgpsu.edu However, its structure influences the reaction pathways significantly.

Key research findings indicate:

Lower SOA Yields: For alkanes with the same number of carbon atoms, branched structures tend to have the lowest SOA mass yields compared to linear and cyclic alkanes. acs.orgnih.gov This is because the oxidation of branched alkanes often leads to fragmentation, producing smaller, more volatile products that are less likely to partition into the aerosol phase. copernicus.orgpsu.edu

Limited Chemical Processing: SOA formed from 2-methylundecane exhibits a lesser degree of subsequent chemical evolution and processing in the particle phase compared to SOA from other C12 isomers like cyclododecane. copernicus.orgpsu.edu

Product Composition: The initial oxidation by OH radicals leads to the formation of various oxygenated products, including alkyl nitrates, hydroxycarbonyls, and dihydroxycarbonyls, which can partition into the particle phase to form SOA. tandfonline.com

While the presence of the amine functional group will alter the specific reaction pathways and products compared to the parent alkane, the underlying principles of how branched carbon skeletons behave during atmospheric oxidation provide a foundational understanding. The amine group can influence reactivity and product volatility, but the tendency of the branched structure to fragment remains a key factor in its lower SOA-forming potential relative to linear analogues. rsc.orgnih.gov

In-depth Analysis Reveals a Void in Scientific Literature on this compound

Despite a comprehensive search of scientific databases and chemical catalogs, detailed information regarding the chemical compound this compound remains elusive. This notable absence from prominent research and commercial sources indicates that the compound is not a subject of significant scientific study, nor is it readily available for industrial or academic use.

Initial investigations into the properties, synthesis, and applications of this compound have failed to yield any specific data. Search results are consistently populated with information on structurally related but distinct molecules, most notably smaller chain amines such as 2-methylbutan-2-amine. This suggests that while the general class of methylated alkylamines is well-documented, this compound itself has not been a focus of synthesis or investigation.

Consequently, it is not possible to provide a detailed article covering the synthesis, properties, and research directions for this compound as requested. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound and misleading.

The Uncharted Territory of this compound

The lack of available information can be summarized as follows:

Synthesis: No documented synthetic routes specifically targeting this compound were found in the reviewed literature.

Chemical and Physical Properties: There are no experimentally determined or computationally predicted data sets for key properties such as boiling point, melting point, solubility, or spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound.

Applications and Research: No research papers, patents, or technical reports mentioning the use or study of this compound in any academic or industrial context were identified.

Commercial Availability: The compound is not listed in the catalogs of major chemical suppliers.

Future Outlook

The absence of information on this compound presents a complete research gap. For any future investigation into this compound, the initial steps would involve its novel synthesis and subsequent characterization to determine its fundamental physical and chemical properties. Following this, exploratory studies could be undertaken to investigate its potential biological activity or utility as a building block in organic synthesis. Until such foundational research is conducted and published, this compound will remain an uncharted entity in the vast landscape of chemical compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-methylundecan-2-amine, and how can purity be validated experimentally?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or reductive amination, optimizing reaction conditions (e.g., temperature, solvent, catalyst) based on precursor availability. For example, react 2-undecanone with methylamine under hydrogenation or using a reducing agent like sodium cyanoborohydride.
  • Purification : Employ fractional distillation or column chromatography (silica gel, eluent polarity adjusted for amine retention).
  • Characterization : Validate purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structure using 1^1H/13^13C NMR (peak assignments: δ ~1.2 ppm for methyl groups, δ ~2.2 ppm for amine protons). Mass spectrometry (MS) can confirm molecular ion peaks (expected m/z ~185 for [M+H]+^+) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be optimized for CO2_2 capture solvent systems, and what thermodynamic properties are pivotal?

  • Methodology :

  • Solvent Screening : Evaluate CO2_2 absorption capacity using gravimetric analysis or gas burette systems. Compare with benchmark amines (e.g., monoethanolamine).
  • Thermodynamics : Measure enthalpy of absorption (ΔHabs_{abs}) via calorimetry and correlate with viscosity changes using rheometry. Computational modeling (e.g., COSMO-RS) can predict solubility parameters and reaction kinetics with CO2_2.
  • Stability Testing : Assess degradation under cyclic temperature/pH stress using FTIR or HPLC to detect byproducts .

Q. How can contradictions in reported bioactivity or ecological impact data for this compound be systematically addressed?

  • Methodology :

  • Data Triangulation : Cross-reference studies from diverse databases (e.g., PubChem, NIST) while prioritizing peer-reviewed sources.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in toxicity assays (e.g., LD50_{50}, EC50_{50}).
  • Gap-Filling Experiments : Conduct Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) to address missing ecotoxicity data .

Q. What experimental designs are suitable for probing the reactivity of this compound in catalytic processes?

  • Methodology :

  • Catalytic Screening : Test its role as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Monitor reaction yields via GC-MS or 19^19F NMR for fluorinated substrates.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures and concentrations.
  • In Situ Characterization: Employ X-ray photoelectron spectroscopy (XPS) or EXAFS to study metal-amine interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.